molecular formula C4H5NO3S B017855 2-Oxothiazolidine-4-carboxylic acid CAS No. 19750-45-9

2-Oxothiazolidine-4-carboxylic acid

Cat. No. B017855
CAS RN: 19750-45-9
M. Wt: 147.15 g/mol
InChI Key: BMLMGCPTLHPWPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

OTC is synthesized through improved methods that do not require the use of hazardous substances like phosgene, leading to excellent yields. The synthesis involves safer alternatives, making the process more adaptable for labeling and further applications (Boettcher & Meister, 1984).

Molecular Structure Analysis

The crystal structure of OTC has been determined, revealing that the thiazolidine ring adopts a "twist" conformation. This structure includes a short intermolecular hydrogen bond, a feature common in acyl amino acids and peptides, contributing to its stability and reactivity (Ramasubbu & Parthasarathy, 2009).

Chemical Reactions and Properties

OTC serves as a cysteine prodrug, converted into cysteine in vivo, which is crucial for glutathione synthesis. This conversion process is facilitated by enzymes like 5-oxoprolinase, indicating OTC's role in metabolic pathways and its potential in biochemical applications (Fukagawa et al., 2000).

Physical Properties Analysis

The purification and characterization of enzymes that interact with OTC highlight its physical and chemical behavior in biological systems. These enzymes, such as racemases and 5-oxo-L-prolinase, demonstrate OTC's involvement in amino acid metabolism and its potential as a therapeutic agent (Mochizuki et al., 1994).

Chemical Properties Analysis

The interaction of OTC with cellular systems, particularly its effects on thiols in plasma and lymphocytes, demonstrates its chemical properties and potential benefits. OTC is shown to increase cysteine and glutathione levels, suggesting its role in modulating oxidative stress and enhancing cellular protection (Porta et al., 1991).

Scientific Research Applications

  • Growth Stimulation and Glutathione Normalization : OTC has been shown to stimulate growth and normalize tissue glutathione concentrations in rats fed a sulfur amino acid-deficient diet (Jain et al., 1995).

  • Cysteine Delivery System : It can be used as a cysteine delivery system in scientific research, either by being added to base amino acid solutions or injected directly into cells (Conner, 2006).

  • Increasing Glutathione Levels in the Brain : Administration of OTC increases glutathione levels in the brain of treated rats, providing insights into the role of glutathione in the central nervous system (Mesina et al., 1989).

  • Protection Against Oxidative Stress : OTC can prevent decreased CD3zeta and CD16zeta expression in cytotoxic T lymphocytes and lymphokine-activated killer cells in response to oxidative stress (Corsi et al., 1998).

  • Cellular Protection Against Toxicity : OTC protects cells against toxicity produced by various compounds, including oxygen, by being converted to S-carboxyl-L-cystein (Boettcher & Meister, 1985).

  • Therapeutic Potential in Hepatic Glutathione Depletion : OTC may serve as an intracellular delivery system for cysteine and has potential as a therapeutic agent for conditions with depletion of hepatic glutathione (Williamson & Meister, 1981).

  • Role in Hepatotoxicity Production : It may play a role in the production of hepatotoxicity by carbon tetrachloride (Kubic & Anders, 1980).

  • Synthesis of 2-Oxothiazolidines : It is a key component in the synthesis of 2-oxothiazolidines of biological interest (d’Ischia et al., 1987).

  • Application in HIV Research : Oral administration of OTC markedly increased total glutathione levels in HIV-seropositive subjects (Giorgi et al., 1992), and it has potential to limit HIV-1 replication in mononuclear phagocytes and lymphocytes (Ho et al., 1997).

  • Insulin Secretion Modulation : Arginine thiazolidine carboxylate (ATC), related to OTC, stimulates insulin secretion by modulating Ca2+ signaling pathways (Park et al., 2015).

  • Pharmacokinetics and Effects on Thiols : OTC, as a prodrug of cysteine, can raise the circulating concentration of cysteine and the intracellular concentration of cysteine and glutathione in lymphocytes after oral administration in humans (Porta et al., 1991).

  • Enzyme Characterization : The enzyme 5-oxo-l-prolinase, which cleaves OTC to l-cysteine, has been purified and characterized (Mochizuki, 1999).

  • Crystal Structure Analysis : The crystal structure of OTC reveals a "twist" conformation with a short intermolecular hydrogen bond (Ramasubbu & Parthasarathy, 2009).

  • Potential in Racemase Research : A novel racemase from Flectobacillus sp. B-1, which racemizes OTC and 5-oxoproline, can potentially be used in scientific research (Mochizuki et al., 1994).

  • Glutathione Synthesis Probe : [(13)C]OTZ can be used as a probe to identify individuals at risk for low glutathione stores or with impaired glutathione synthesis capacity (Fukagawa et al., 2000).

  • Enhancement of Viability in Human Cells : Procysteine enhances the viability of human peritoneal mesothelial cells and makes them resistant to free radical injury (Bręborowicz et al., 1993).

Safety And Hazards

2-Oxothiazolidine-4-carboxylic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

2-Oxothiazolidine-4-carboxylic acid has been shown to be effective at increasing endogenous glutathione levels in a number of experimental model systems as well as in human patients . It has been used in trials studying the treatment of HIV Infections . It is recommended for whitening, anti-wrinkle, moisturizing, and anti-spot applications . It is also suitable for UV protectants, anti-acne cream, facial masks, night creams, and skin creams . In a study, it was found to exert cardioprotective effects against myocardial infarction in vivo, mainly due to enhancing cardiac antioxidant activity .

properties

IUPAC Name

2-oxo-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLMGCPTLHPWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864902
Record name 2-Oxo-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxothiazolidine-4-carboxylic acid

CAS RN

19750-45-9, 77273-78-0
Record name 2-Oxothiazolidine-4-carboxylic acid
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Record name NSC342431
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Record name 2-Oxo-1,3-thiazolidine-4-carboxylic acid
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Record name 2-oxo-1,3-thiazolidine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kaneko, T Shimokobe, Y Ota, E Toyokawa… - Bulletin of the …, 1964 - journal.csj.jp
… 1) Cysteine may be similarly cyclized to 2-oxothiazolidine-4-carboxylic acid with phosgene beacause of the expected reactivity of the thiol group. Cook et al. have reported that the …
Number of citations: 50 www.journal.csj.jp
JA Vita, B Frei, M Holbrook, N Gokce… - The Journal of …, 1998 - Am Soc Clin Investig
The effective action of endothelium-derived nitric oxide (EDNO) is impaired in patients with atherosclerosis. This impairment has been attributed in part to increased vascular oxidative …
Number of citations: 173 www.jci.org
S Lee, SO Moon, W Kim, MJ Sung… - Nephrology Dialysis …, 2006 - academic.oup.com
Background. Oxidative stress and inflammation are implicated in the pathogenesis of cisplatin-induced nephrotoxicity. l-2-oxothiazolidine-4-carboxylic acid (OTC) is a cysteine prodrug, …
Number of citations: 76 academic.oup.com
CD Leaf, GW Pace - Expert Opinion on Investigational Drugs, 1994 - Taylor & Francis
… L-2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug, is metabolised to cysteine intracellularly, where glutathione synthesis occurs. Extensive preclinical research has …
Number of citations: 24 www.tandfonline.com
BH Ali, MS Al Moundhri, M Tag Eldin… - Fundamental & …, 2007 - Wiley Online Library
… In the present work, we have tested the effectiveness of the antioxidant compound l-2-oxothiazolidine-4-carboxylic acid (OTC) in either preventing or palliating CP nephrotoxicity in rats. …
Number of citations: 65 onlinelibrary.wiley.com
YC Lee, KS Lee, SJ Park, HS Park, JS Lim… - The FASEB …, 2004 - Wiley Online Library
… A thiazolidine derivative, L2-oxothiazolidine-4-carboxylic acid (OTC) is a prodrug of cysteine that raises the plasma concentrations of cysteine and GSH (7–9). This compound is readily …
Number of citations: 92 faseb.onlinelibrary.wiley.com
P Porta, S Aebi, K Summer, BH Lauterburg - Journal of Pharmacology and …, 1991 - Citeseer
L-2-OXOthiaZOlidifle-4-CarbOxyliC acid (OTC), a prodrug of cysteine, was administered at a dose of 0.1 5 and 0.45 mmol/kg to healthy volunteers. The plasma concentration of OTC …
Number of citations: 93 citeseerx.ist.psu.edu
JJ Patel, LE Bourne, S Thakur… - Journal of Cellular …, 2021 - Wiley Online Library
… Therefore, we assessed the effects of the cysteine prodrug 2-oxothiazolidine-4-carboxylic acid (OTC), on vascular smooth muscle cell (VSMC) calcification to ascertain its therapeutic …
Number of citations: 6 onlinelibrary.wiley.com
JA Maclaren - Australian Journal of Chemistry, 1968 - CSIRO Publishing
… In oleavage A1 a 2-oxothiazolidine-4-carboxylic acid residue … ) derived from the acid 2-oxothiazolidine-4-carboxylic acid (11) is also … L-2-Oxothiazolidine-4-carboxylic acid (11) has been …
Number of citations: 21 www.publish.csiro.au
W Promsote, R Veeranan-Karmegam, S Ananth… - Molecular …, 2014 - ncbi.nlm.nih.gov
… Specifically, we evaluate the efficacy of L-2-oxothiazolidine-4-carboxylic acid (OTC) as a dual antioxidant and anti-inflammatory agent in cultured RPE cells (ARPE-19 and primary …
Number of citations: 21 www.ncbi.nlm.nih.gov

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